Zirconium formate
Description
Contextualization within Metal-Organic Frameworks (MOFs) Research
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Zirconium-based MOFs (Zr-MOFs) are especially valued for their exceptional chemical and thermal stability, which stems from the strong bond between zirconium and carboxylate groups. rsc.orgresearchgate.net This stability makes them suitable for a wide array of applications, including gas storage and separation, catalysis, and drug delivery. rsc.orgresearchgate.net
Zirconium formate (B1220265) plays a pivotal role in the world of Zr-MOFs. It can act as a precursor, a building block, or a modulator in their synthesis. For instance, a Zr-based MOF constructed exclusively from formate as the monocarboxylate ligand has been reported. rsc.org This highlights the ability of the formate ion to bridge zirconium centers and form stable, porous networks. Furthermore, the in situ generation of formate from the hydrolysis of solvents like N,N-dimethylformamide (DMF) is a common and convenient method for introducing the formate linker during MOF synthesis. unist.ac.kr
The study of zirconium formate within MOF research extends to the creation of complex, hierarchical structures. Researchers have successfully synthesized macrocyclic and supercage-like structures from zirconium-formate clusters, demonstrating the versatility of this compound in forming molecule-based porous materials. unist.ac.kracs.org
Significance of Formate as a Ligand and Modulator in Zirconium Coordination Chemistry
The formate ion (HCOO⁻) holds a special significance in the coordination chemistry of zirconium, serving two primary functions: as a structural ligand and as a synthesis modulator.
As a ligand , the small size and versatile coordination modes of the formate ion allow it to connect zirconium centers in various ways, leading to diverse structural outcomes. unist.ac.kr For example, in the well-known MOF-808, bridging formate ions connect two zirconium atoms within the Zr6 cluster. mdpi.com These formate linkers can often be removed under mild conditions, creating vacant coordination sites on the zirconium centers, which can then be utilized for catalytic applications. mdpi.com The ability to form robust frameworks is not limited to complex structures; a zirconium-oxide based MOF has been constructed using only formate as the ligand. rsc.org
As a modulator , formic acid, the precursor to the formate ligand, is frequently used in the synthesis of Zr-MOFs to control their crystallization and improve their quality. acs.orgmdpi.com The addition of formic acid as a modulator can influence the rate of crystal growth, leading to the formation of more ordered and crystalline materials. chemrxiv.org This modulation is crucial for producing high-quality MOFs with desired properties, such as high porosity and surface area. acs.org The concentration and type of modulator can also be used to introduce defects into the MOF structure in a controlled manner, which can enhance their performance in applications like adsorption and catalysis. rsc.orgchemrxiv.org For example, formic acid is listed among several monoprotic acids used to create defective Zr-MOFs. rsc.org
The dual role of formate as both a structural component and a synthesis-directing agent underscores its importance in the tailored design and fabrication of advanced zirconium-based materials.
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| Chemical Formula | C4H4O8Zr | chemicalbook.com |
| Molecular Weight | 271.29 g/mol | nih.gov |
| IUPAC Name | zirconium(4+);tetraformate | nih.gov |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
30937-72-5 |
|---|---|
Molecular Formula |
C4H4O8Zr |
Molecular Weight |
271.29 g/mol |
IUPAC Name |
zirconium(4+);tetraformate |
InChI |
InChI=1S/4CH2O2.Zr/c4*2-1-3;/h4*1H,(H,2,3);/q;;;;+4/p-4 |
InChI Key |
OEERILNPOAIBKF-UHFFFAOYSA-J |
Canonical SMILES |
C(=O)[O-].C(=O)[O-].C(=O)[O-].C(=O)[O-].[Zr+4] |
Origin of Product |
United States |
Synthetic Methodologies for Zirconium Formate Compounds
Solvothermal Synthesis Approaches
Solvothermal synthesis is a prevalent method for producing zirconium formate (B1220265) compounds, involving the reaction of zirconium precursors and a formate source in a solvent at elevated temperatures and pressures. This approach facilitates the formation of crystalline materials by controlling nucleation and growth processes.
In-situ Formate Generation via Solvent Hydrolysis
A common and convenient route to obtaining formate linkers for zirconium-based MOFs is through the in-situ hydrolysis of amide-based solvents like N,N-dimethylformamide (DMF) or N,N-diethylformamide (DEF). unist.ac.kr During solvothermal synthesis, the elevated temperatures promote the breakdown of these solvents, releasing formic acid. unist.ac.kracs.org This slow, in-situ generation of the formate linker is often crucial for the successful synthesis of crystalline zirconium formate structures, as direct reactions with formic acid can lead to rapid, uncontrolled reactions and pressure buildup. unist.ac.kr The hydrolysis of DMF, for instance, produces formate and dimethylamine. d-nb.info This method has been successfully employed to synthesize various this compound clusters and frameworks, including macrocyclic and supercage-like structures, without the need to add an external organic ligand. unist.ac.kracs.org The gradual release of formic acid from the solvent is considered essential for controlled crystal formation. unist.ac.kr
Role of Zirconium Precursors in Compound Formation
The choice of the zirconium precursor is a critical factor that influences the structure, crystallinity, and properties of the resulting this compound compounds. Common precursors include zirconium tetrachloride (ZrCl₄), zirconium oxychloride octahydrate (ZrOCl₂·8H₂O), and pre-formed zirconium oxo clusters. nih.govtandfonline.com
Zirconium Salts: Simple zirconium salts like ZrCl₄ and ZrOCl₂·8H₂O are frequently used. nih.govtandfonline.com These precursors first self-assemble into zirconium oxo clusters in the presence of water, which then coordinate with the formate linkers to form the extended MOF structure. nih.gov The use of ZrCl₄ can sometimes lead to the formation of ordered missing cluster defects, especially at high concentrations. chemrxiv.org The nature of the precursor, including the presence of structural water as in zirconyl chloride and zirconyl nitrate (B79036), can impact the crystalline and porous structure of the final product. rsc.org For instance, precursors with structural water may lead to increased amorphicity and the formation of disorganized mesopores. rsc.org
Pre-formed Zirconium Oxo Clusters: An alternative approach involves using pre-synthesized zirconium oxo clusters, such as the pivalate-capped cluster [Zr₆O₄(OH)₄(OPiv)₁₂] (ZrPiv). nih.govchemrxiv.org This strategy can help to avoid the formation of ordered defects and impurities that can arise from the use of simple metal chloride salts. chemrxiv.orgchemrxiv.org Using pre-formed clusters can also influence the synthesis time and the resulting morphology of the crystals. chemrxiv.org
The selection of the zirconium source can also affect the surface chemistry of the resulting material, though in some cases, the surface properties and thermal stability may not be significantly altered by different precursors. rsc.org
Table 1: Common Zirconium Precursors and Their Effects
| Zirconium Precursor | Formula | Common Applications/Effects |
| Zirconium tetrachloride | ZrCl₄ | Widely used; can lead to missing node defects at high concentrations. nih.govchemrxiv.org |
| Zirconium oxychloride octahydrate | ZrOCl₂·8H₂O | Common precursor for solvothermal synthesis. tandfonline.com |
| Zirconyl nitrate | ZrO(NO₃)₂ | Used in the synthesis of some zirconium-based MOFs. rsc.org |
| Zirconium(IV) isopropoxide | Zr(OⁱPr)₄ | Used in syntheses to understand precursor chemistry. nih.gov |
| Tetrakis(acetylacetonato)zirconium | Zr(acac)₄ | Employed in solvothermal reactions to produce spherical zirconia particles. oup.com |
| Pivalate-capped Zr oxo cluster | [Zr₆O₄(OH)₄(OPiv)₁₂] | Helps avoid ordered defects and can introduce hydrophobicity. nih.govchemrxiv.org |
Influence of Modulators (e.g., Formic Acid, other Monoprotic Acids) on Synthesis Outcomes
Modulators, typically monoprotic acids like formic acid and acetic acid, play a crucial role in controlling the synthesis of zirconium-based MOFs. nih.govmdpi.com They enhance the reversibility of MOF formation, leading to materials with improved crystallinity and controlled crystallite size. nih.gov The mechanism of modulation can involve the modulator's conjugate base competing with the primary linker for coordination to the zirconium nodes, which can result in the incorporation of the modulator into the final framework as defects. nih.govrsc.org
Formic acid is a commonly used modulator. nih.govmdpi.com Its presence can increase the number of structural defects, thereby enhancing the acidity of the MOF. mdpi.com The amount of incorporated modulator can be influenced by the initial concentration in the synthesis mixture. rsc.org For example, formic acid, being a stronger acid than acetic acid, can compete more effectively for binding sites on the zirconium cluster. rsc.org Other modulators like hydrochloric acid and hydrofluoric acid have also been utilized to control crystallinity and particle size. nih.govrsc.org The pKa of the modulator can influence the average crystalline domain size of the resulting MOF. nih.gov
Controlled Crystal Growth and Morphology Engineering
Controlling the crystal growth and morphology of this compound compounds is essential for tailoring their properties for specific applications. This control is often achieved by carefully manipulating synthesis parameters such as temperature, reaction time, reactant concentrations, and the use of modulators. rsc.orgnih.gov
Adjusting the amount of a modulator, such as hydrofluoric acid, can influence both the crystal size and morphology, leading to cubic or cuboctahedral crystals. rsc.org The modulator can compete with the primary linker, thereby controlling the nucleation and growth processes. rsc.org Similarly, the concentration of the zirconium precursor and the organic linker are key parameters for morphology control. rsc.org In some systems, the choice of solvent and the presence of specific ions can also direct the formation of particular structures, such as macrocycles or networks. unist.ac.kr The rate of nucleation and growth can be influenced by factors like the presence of water and the acidity of the reaction medium, which in turn affects the final crystal size. researchgate.net
High-Concentration Self-Assembly Strategies
Traditionally, the synthesis of zirconium-based MOFs has been conducted under highly dilute conditions (≤0.01 M) to promote the formation of high-quality crystals. chemrxiv.org However, recent research has demonstrated the feasibility of synthesizing these materials at much higher concentrations, up to 1.00 M in many cases. nih.govchemrxiv.orgchemrxiv.orgresearchgate.net These high-concentration solvothermal methods offer a more scalable and efficient route to producing grams of material. nih.govacs.org
This approach involves combining stoichiometric amounts of the zirconium precursor and the organic linker at elevated concentrations. nih.govchemrxiv.org The robustness of the zirconium oxo-cluster nodes is believed to be a key factor enabling the successful self-assembly of well-defined structures even at high concentrations. acs.org Both simple zirconium salts and pre-formed cluster precursors have been successfully used in high-concentration syntheses. nih.govchemrxiv.org While high-concentration synthesis with ZrCl₄ can sometimes lead to ordered defects, using pre-formed pivalate-capped clusters can avert this issue, albeit sometimes requiring longer synthesis times. chemrxiv.org These methods have been shown to yield highly crystalline and porous materials with properties comparable to those prepared under dilute conditions. nih.govchemrxiv.orgresearchgate.net
Room Temperature Synthesis Methodologies (e.g., Reaction-Diffusion)
While solvothermal methods are dominant, room temperature synthesis techniques are emerging as more sustainable and convenient alternatives. nih.govacs.org One such method is the reaction-diffusion approach, which allows for the controlled growth of zirconium-based MOFs at ambient temperature. nih.govacs.org
In a typical reaction-diffusion setup, a solution of the zirconium salt is diffused into a gel matrix (e.g., agar) that contains the organic linker and a modulator. nih.govacs.org This process leads to the formation of nanocrystals with tailored features, including crystal size, surface area, and the number of defects. nih.govacs.org By varying the concentrations of the reactants and the properties of the gel, it is possible to control the morphology and physical properties of the resulting MOF crystals in a one-pot synthesis. nih.gov This method has been successfully used to produce hierarchical MOF nanocrystals with sizes ranging from 30 to 270 nm and high surface areas. nih.govacs.org Room temperature synthesis in water has also been developed as an inexpensive and environmentally friendly strategy for producing functionalized zirconium-based MOFs. rsc.org
Targeted Synthesis of Specific this compound Architectures
The targeted synthesis of this compound compounds with specific architectures, such as macrocycles, supercages, and zeolite-like networks, relies on nuanced control of synthetic parameters. The ubiquitous [Zr₆O₄(OH)₄] cluster serves as a persistent secondary building unit (SBU) in these syntheses. acs.orgnih.gov A key strategy involves the in situ hydrolysis of N,N-dimethylformamide (DMF), which acts as the solvent, to slowly release formic acid. This slow generation of the formate linker is crucial for the successful formation of these crystalline structures, as direct reactions with formic acid often fail. unist.ac.kr
Supercage-like this compound Networks
Building upon the macrocyclic structures, supercage-like networks can be formed through the self-assembly of this compound macrocycles. acs.org An example of such a structure is ZF-3, which has the formula [Zr₃₆O₂₄(OH)₄₈(HCO₂)₄₈]·3KCl. acs.org The synthesis of ZF-3 is closely related to that of the macrocyclic ZF-2 but with a critical change in the acid used and the requirement of an additive. acs.orgunist.ac.kr
ZF-3 is synthesized solvothermally from ZrCl₄ in a DMF-CH₃CN solution, but it uses nitric acid instead of hydrochloric acid. acs.org A crucial difference in the synthesis of ZF-3 is the necessary addition of a potassium salt, such as potassium chloride (KCl) or potassium nitrate (KNO₃), to ensure high yield and phase purity. acs.orgunist.ac.kr The resulting structure is a complex, MOF-like network solid where hexameric [Zr₃₆] macrocycles assemble into a {[Zr₆]₆}₈ supercage. acs.orgnih.gov This self-assembly creates a structure with significant void fractions, estimated at 47% from single-crystal data. unist.ac.kr
Zeolite-like this compound MOFs
The synthesis of zirconium-based metal-organic frameworks (MOFs) that mimic the topology of zeolites presents a significant challenge. chemistryviews.org This difficulty arises because the high connectivity of typical zirconium clusters does not naturally align with the tetrahedral connectivity required for zeolite structures. chemistryviews.org However, strategies have been developed to overcome this by using a combination of linkers, including formate, to guide the assembly towards a zeolite-like architecture. chemistryviews.org
A prime example is the synthesis of a zirconium ZMOF named NNM-5, which is the first to exhibit a sodalite (SOD) topology using mixed carboxylate linkers. chemistryviews.org The synthesis involves a solvothermal reaction of ZrCl₄ with 4,4′,4”-nitrilotribenzoic acid (H₃NTB) in DMF. Formic acid and hydrochloric acid are used as modulators. chemistryviews.org In this structure, formate acts as a ditopic linker that cross-links the Zr₆ clusters, helping to form the necessary 4-connected nets characteristic of zeolite-like frameworks. chemistryviews.org The tritopic linker, H₃NTB, is responsible for creating six-membered rings within the structure. chemistryviews.org
Table 2: Synthesis Parameters for Zeolite-like this compound (NNM-5)
| Parameter | Value/Condition | Source |
|---|---|---|
| Zirconium Source | Zirconium tetrachloride (ZrCl₄) | chemistryviews.org |
| Organic Linker | 4,4′,4”-nitrilotribenzoic acid (H₃NTB) | chemistryviews.org |
| Solvent | N,N-dimethylformamide (DMF) | chemistryviews.org |
| Modulators | Formic acid and Hydrochloric acid | chemistryviews.org |
| Reaction Temp. | 120 °C | chemistryviews.org |
| Reaction Time | 3 days | chemistryviews.org |
| Product Formula | [Zr₆O₄(OH)₄]₃(NTB)₂(formate)₂₄(H₂O)₁₂·6Cl·(solv)ₓ | chemistryviews.org |
| Resulting Topology | Sodalite (SOD) | chemistryviews.org |
Mixed-Ligand Synthetic Strategies
Mixed-ligand (or heteroleptic) synthetic strategies are increasingly employed to create this compound compounds with tailored properties and functionalities. chemistryviews.orgnih.gov This approach involves using more than one type of linker in a one-pot synthesis to build the framework, allowing for the incorporation of multiple functionalities and the tuning of structural geometry. nih.govosti.gov
The synthesis of the zeolite-like MOF, NNM-5, is a clear demonstration of this strategy, where both formate and a tritopic carboxylate linker (H₃NTB) are used to achieve a specific, complex topology. chemistryviews.org Another application of this approach is in the creation of porous coordination cages. nih.gov By using a mix of functionalized isophthalic acid ligands, it is possible to synthesize Zr₁₂L₆ basket-shaped molecular cages. This method allows for the incorporation of ligands that would not form such structures on their own due to steric bulk. nih.gov
Furthermore, mixed-ligand approaches can be used to introduce functionalities into highly stable Zr-MOFs like UiO-66. osti.gov For instance, tetratopic porphyrin-based ligands have been successfully integrated into the UiO-66 structure alongside the standard terephthalic acid linkers. osti.gov Formic acid often plays a role as a modulator in these syntheses, helping to control the crystallization process and node connectivity, as seen in the synthesis of MOF-808, which uses tritopic linkers. acs.org These strategies provide a pathway to design and construct advanced materials with precisely controlled chemical environments and properties. osti.gov
Advanced Structural Elucidation of Zirconium Formate Compounds
Crystallographic Analysis
Crystallographic techniques are indispensable for determining the precise atomic arrangement within the crystalline lattice of zirconium formate (B1220265) compounds. These methods provide fundamental data on unit cell dimensions, bond lengths, and angles, which are crucial for understanding the material's properties.
Single-Crystal X-ray Diffraction Studies of Zirconium Formate Structures
Single-crystal X-ray diffraction (SCXRD) stands as a powerful, non-destructive technique that offers detailed information about the internal lattice of crystalline materials. This method has been instrumental in elucidating the structures of complex this compound compounds, such as macrocyclic and supercage-like architectures.
In pioneering work, facile and efficient synthetic methods have been developed to obtain macrocyclic structures based on the [Zr₆O₄(OH)₄(CO₂)n] building unit, where the formate linkers are produced in situ from the hydrolysis of dimethylformamide (DMF). acs.org SCXRD studies have revealed that minor variations in the composition of these cyclic hexamers can lead to dramatic differences in their crystal packing. acs.orgchemicalbook.com
One such compound, a macrocyclic hexamer of [Zr₆] units, crystallizes in the monoclinic space group P2₁/n. Another related structure, a supercage-like assembly of {[Zr₆]₆}₈, crystallizes in the cubic space group I43d. The detailed crystallographic data for these representative this compound macrocycles are presented below.
| Parameter | This compound Macrocycle 1 | This compound Macrocycle 2 |
|---|---|---|
| Empirical Formula | C₂₄H₇₄Cl₂O₅₆Zr₁₂ | C₄₂H₁₀₈Cl₄K₂O₇₄Zr₁₂ |
| Formula Weight | 2311.98 | 2933.48 |
| Crystal System | Monoclinic | Cubic |
| Space Group | P2₁/n | I43d |
| a (Å) | 20.373(4) | 31.484(6) |
| b (Å) | 20.615(4) | 31.484(6) |
| c (Å) | 20.485(4) | 31.484(6) |
| α (°) | 90 | 90 |
| β (°) | 117.15(3) | 90 |
| γ (°) | 90 | 90 |
| Volume (ų) | 7658(3) | 31206(11) |
| Z | 4 | 8 |
Powder X-ray Diffraction Characterization of this compound Phases
Powder X-ray diffraction (PXRD) is a fundamental technique for the characterization of polycrystalline materials. In the context of this compound compounds, PXRD is crucial for confirming the phase purity of bulk synthesized samples and for monitoring the formation of crystalline phases during synthesis. illinois.eduacs.org
The experimental PXRD patterns of newly synthesized this compound materials are routinely compared with patterns simulated from single-crystal X-ray diffraction data. acs.org A close match between the experimental and simulated patterns confirms that the bulk material consists of a single, pure crystalline phase. This is particularly important for metal-organic frameworks, where different synthetic conditions can lead to the formation of different phases or mixtures of phases.
Furthermore, in situ PXRD has been employed to study the crystallization kinetics of zirconium-based MOFs, providing valuable insights into their formation mechanisms. illinois.edu For instance, studies on the synthesis of Zr-fumarate MOF, a related carboxylate system, have utilized in situ synchrotron PXRD to monitor the rapid formation of the crystalline product. acs.org
Molecular Packing Analysis and Void Space Characterization
For one of the macrocyclic structures, which is bowl-shaped, the molecules pack in an alternating brick-wall pattern. The intermolecular voids created by this packing arrangement are filled with disordered solvent molecules. The primary interactions holding the crystal together are van der Waals forces between the formate groups and hydrogen bonding mediated by lattice water molecules. chemicalbook.com This flexible crystal packing is a key factor in the material's distinctive and selective water vapor sorption behavior. chemicalbook.com The characterization of this void space is essential, as even in non-porous molecular crystals, a significant fraction of the unit cell volume is unoccupied. chemrxiv.org
Spectroscopic Characterization Techniques
Spectroscopic methods provide complementary information to diffraction techniques by probing the chemical environment and bonding within this compound compounds. These techniques are particularly useful for identifying the functional groups present and confirming the composition of the material.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand Identification and Composition
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure and composition of molecules in solution and in the solid state. For zirconium-based metal-organic frameworks, solid-state ¹³C NMR spectroscopy is instrumental in assigning signals to the different carbon atoms within the organic linkers. nih.gov
While specific ¹H and ¹³C NMR data for simple this compound is not extensively detailed in the reviewed literature, the formate anion itself gives characteristic signals. In ¹H NMR, the formate proton typically appears as a singlet. In ¹³C NMR, the carboxylate carbon also gives a characteristic resonance. The precise chemical shifts would be dependent on the solvent and the coordination environment of the formate ligand to the zirconium center. For formate produced during CO₂ reduction, ¹H and ¹³C NMR have been used for its identification and quantification, with the formyl proton appearing around 8.42 ppm in ¹H NMR and the carboxyl carbon at 165.8 ppm in ¹³C NMR in aqueous solution. cam.ac.uk The coordination to a zirconium center in a complex would be expected to shift these values.
| Nucleus | Typical Chemical Shift Range for Formate (ppm) | Notes |
|---|---|---|
| ¹H | ~8.4 | The chemical shift of the formyl proton can vary depending on the solvent and coordination environment. |
| ¹³C | ~166 | The chemical shift of the carboxylate carbon is sensitive to its electronic environment. |
Fourier-Transform Infrared (FT-IR) Spectroscopy in Formate Ligand Characterization
Fourier-Transform Infrared (FT-IR) spectroscopy is a widely used technique to identify functional groups in a molecule based on their characteristic vibrational frequencies. In the study of this compound compounds, FT-IR is particularly useful for confirming the presence and coordination mode of the formate ligand.
The formate ion (HCOO⁻) has two characteristic carboxylate stretching vibrations: the asymmetric stretch (νₐₛ(COO⁻)) and the symmetric stretch (νₛ(COO⁻)). The positions of these bands and the separation between them (Δν = νₐₛ - νₛ) can provide information about the coordination mode of the formate ligand to the metal center (e.g., monodentate, bidentate chelating, or bidentate bridging). researchgate.net While specific FT-IR data for a simple this compound compound is not detailed in the provided search results, general ranges for carboxylate stretches are well-established. For formate adsorbed on a TiO₂ surface, the νₐₛ(COO⁻) and νₛ(COO⁻) were observed with a splitting (Δν) of 191 cm⁻¹, which was indicative of a bridging bidentate binding mode. researchgate.net Similar analysis would be applicable to this compound systems.
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Notes |
|---|---|---|
| Asymmetric COO⁻ Stretch (νₐₛ) | 1550 - 1650 | Sensitive to the coordination mode of the carboxylate group. |
| Symmetric COO⁻ Stretch (νₛ) | 1300 - 1450 | Also influenced by the metal-ligand interaction. |
| C-H Stretch | 2800 - 2900 | Characteristic of the formyl C-H bond. |
Microscopic and Morphological Investigations
Electron Microscopy (SEM, TEM) for Morphology and Particle Size Analysis
The microscopic morphology and particle characteristics of this compound-containing materials, particularly zirconium-based metal-organic frameworks (MOFs), have been extensively studied using electron microscopy techniques. Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are crucial for visualizing the structure, particle size, and aggregation behavior of these compounds.
Research has shown that under specific synthesis conditions, such as high reactant and water concentrations, zirconium MOFs like UiO-66 can form gels. rsc.org When these gels are dried, they yield monolithic materials. SEM and TEM analyses of these monoliths reveal that they are composed of irregularly packed nanoparticles. rsc.orgarxiv.org TEM imaging shows that these xerogel and aerogel structures consist of aggregated MOF nanoparticles, creating interparticle voids or mesopores, which contribute to a hierarchical pore system alongside the intrinsic micropores of the MOF structure. rsc.orgarxiv.org
The primary particles themselves are crystalline in nature. The size of these nanoparticles, as determined from the broadening of X-ray diffraction peaks and confirmed by TEM, is typically in the range of 10 to 15 nm. arxiv.org Advanced TEM techniques, such as selected area electron diffraction (SAED) and Fourier transforms of high-resolution images, confirm the crystallinity of the individual nanoparticles, showing diffraction features consistent with the known crystal structure of the MOF. arxiv.org SEM is also employed for elemental mapping of the synthesized MOFs to confirm the distribution of constituent elements. researchgate.net
Thermochemical Stability Investigations
Thermal Decomposition Pathways and Associated Structural Changes
The thermochemical stability of this compound compounds is a critical parameter for their application. The decomposition process typically occurs in several stages as the temperature is increased. The general pathway involves the removal of pore-filling solvent molecules, followed by the dehydroxylation of the inorganic zirconium cluster, and finally the decomposition of the organic formate ligands, leading to the collapse of the framework and the formation of zirconium oxide.
For zirconium-based MOFs, the initial weight loss observed in thermogravimetric analysis (TGA) corresponds to the removal of guest molecules like water and solvent from the pores. A subsequent, crucial step is the dehydroxylation of the zirconium oxo-cluster. For instance, in the UiO-66 framework, the Zr₆O₄(OH)₄ cluster can be dehydroxylated to a Zr₆O₆ cluster at temperatures between 250 and 300 °C through the loss of water molecules. mdpi.com
At higher temperatures, the thermal degradation is dominated by the breakage of the metal-ligand coordination bonds, followed by the combustion and decomposition of the formate ligands. mdpi.com This process results in the collapse of the ordered porous structure. The final product of the thermal decomposition of this compound and related carboxylate compounds in an oxygen-containing atmosphere is typically zirconium dioxide (ZrO₂). researchgate.net The temperature at which the framework collapses is a key indicator of its thermal stability.
| Material | Non-Structural Ligand | Relative Thermal Stability | Temperature of Structural Collapse |
|---|---|---|---|
| MOF-808-formate | Formate | Lowest | Begins to lose crystallinity at lower temperatures than analogues |
| MOF-808-acetate | Acetate | Higher | Can tolerate up to 300 °C for 16 hours |
| MOF-808-benzoate | Benzoate (B1203000) | High | Shows higher stability than the formate analogue |
Defect Chemistry and Characterization in this compound-Containing Materials
Identification and Characterization of Missing Linker Defects
Zirconium-based MOFs are well-known for their ability to accommodate a high concentration of structural defects, most notably "missing linker" defects, without losing their crystalline structure. researchgate.net The formation of these defects is highly dependent on the synthesis conditions, particularly the use of modulator molecules like formic acid. researchgate.neticiq.org
A missing linker defect occurs when a structural linker molecule is absent from its expected position in the crystal lattice. This creates open coordination sites on the zirconium cluster, which must be charge-balanced by other species. In syntheses using formic acid as a modulator, formate anions frequently act as capping agents, coordinating to the open zirconium sites to maintain charge neutrality. acs.org The presence of these capping formates can alter the coordination of the zirconium secondary building unit (SBU). For example, in a perfect UiO-66 structure, the Zr-SBU is 12-connected; the introduction of missing linkers capped by formate can result in an 8-connected SBU. acs.org
The definitive characterization of these defects has been achieved through single-crystal X-ray diffraction (SXRD), which has identified missing linker sites in UiO-66 being occupied by water molecules coordinated to the zirconium centers, with hydroxide (B78521) anions providing charge balance. berkeley.edu Various analytical techniques are used to identify and quantify these defects. TGA can be used to estimate the number of defects by analyzing the weight loss corresponding to the departure of capping agents (like formate) versus the structural linkers. acs.org Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for quantifying defects and identifying the capping species. The presence of these defects, often facilitated and capped by formate, can introduce new active sites, enhancing the material's performance in applications such as catalysis. rsc.orgrepec.org
| Characteristic | Description | Key References |
|---|---|---|
| Formation Mechanism | Absence of a structural organic linker, often promoted by the use of modulators like formic acid during synthesis. | iciq.org |
| Charge Compensation | Open Zr sites are capped by anions such as formate, hydroxide, or water molecules to maintain charge neutrality. | acs.orgberkeley.edu |
| Impact on Coordination | Reduces the connectivity of the zirconium cluster (e.g., from 12-connected to 8-connected in UiO-66). | acs.org |
| Characterization Techniques | Single-Crystal X-ray Diffraction (SXRD), Thermogravimetric Analysis (TGA), Nuclear Magnetic Resonance (NMR) spectroscopy. | berkeley.eduacs.org |
| Functional Implication | Creates open metal sites that can act as active centers for catalysis and adsorption. | rsc.orgrepec.org |
Role of Formate Ligands in Defect Generation and Occupancy
The creation of defects in zirconium-based metal-organic frameworks (MOFs) is a nuanced process, with formate ligands playing a pivotal role as modulators during synthesis. The introduction of monocarboxylic acids, such as formic acid, into the synthesis mixture competes with the multitopic carboxylate linkers for coordination to the zirconium clusters. This competition is a key mechanism for generating defects, primarily in the form of missing linkers or even entire missing clusters. nih.govchemrxiv.orgarmy.mil
The concentration of the formic acid modulator is a critical parameter that allows for the flexible control over the degree of defects within the MOF structure. nih.govarmy.mil By regulating the amount of formic acid added during synthesis, it is possible to systematically introduce a desired number of defect sites. These defects are not simply vacancies; the formate ions themselves often occupy these newly created open coordination sites on the zirconium clusters, acting as capping agents. chemrxiv.orgarmy.milchemrxiv.org This occupancy prevents the framework from collapsing and passivates the defect site.
Two primary types of defects are commonly observed in zirconium MOFs: missing linker defects and missing cluster defects. researchgate.net In the case of missing linker defects, a multitopic linker molecule is absent and often replaced by two charge-compensating monocarboxylate ligands, such as formate. For missing cluster defects, an entire inorganic secondary building unit is absent, leading to larger pores. chemrxiv.org The formate ligands in these scenarios are not part of the primary framework structure but are terminal groups that are more readily accessible and can be exchanged post-synthetically. chemrxiv.orgchemrxiv.org Research has shown that in defective UiO-66, a prototypical zirconium MOF, monocarboxylates like formate that are grafted at defective sites can be preferentially exchanged over the terephthalic acid linkers that make up the bulk framework. chemrxiv.orgchemrxiv.org This preferential exchange underscores the distinct role and environment of formate ligands occupying defect sites.
Impact of Defect Engineering on Material Characteristics
The deliberate introduction of defects, facilitated by ligands such as formate, is a powerful strategy known as defect engineering, which can significantly tune the physicochemical properties of this compound compounds. researchgate.netrsc.org These imperfections in the crystal structure are not detrimental; rather, they can enhance the material's functionality for specific applications. rsc.org
One of the most significant impacts of defect engineering is the enhancement of catalytic activity and adsorption capacity. rsc.orgrsc.org The defects, particularly missing linkers and clusters, create coordinatively unsaturated metal sites, or "open sites," on the zirconium clusters. rsc.orgrsc.orgresearchgate.net These sites are highly active for catalysis and can serve as preferential binding sites for guest molecules, thereby boosting the material's performance in applications like the removal of toxic substances from water or as catalysts for chemical reactions. nih.govresearchgate.netrsc.org For example, the removal of formate ions from the MOF-808 structure leads to a higher availability of these unsaturated Zr4+ sites, resulting in better catalytic performance compared to less defective materials. researchgate.netrsc.org
Defect engineering also has a profound effect on the material's structural and mechanical properties. The introduction of defects can influence porosity, thermal stability, and mechanical strength. researchgate.net While a high concentration of defects can sometimes compromise the structural integrity of the crystal, it can also lead to beneficial modifications such as increased hydrophilicity and enhanced diffusion and mass transfer of guest molecules into the channels of the framework. nih.govresearchgate.net The presence of missing clusters, for instance, can enhance the diffusion rate of molecules within the MOF. army.mil Furthermore, defect engineering can alter the material's response to external stimuli, such as pressure, and can impact its optical properties, leading to a rise in the absorbance of visible light. researchgate.netacs.org
The ability to tailor these characteristics through the controlled use of modulators like formic acid highlights the importance of defect engineering in designing advanced materials for targeted applications in environmental remediation and energy conversion. rsc.orgrsc.org
| Parameter Influenced by Defect Engineering | Consequence of Increased Defect Density |
| Catalytic Activity | Increased due to the creation of more open and active metal sites. rsc.orgresearchgate.netrsc.org |
| Adsorption Capacity | Generally enhanced, providing more sites for guest molecules to bind. nih.govarmy.milrsc.org |
| Porosity | Can be increased, especially in the case of missing cluster defects. chemrxiv.orgresearchgate.net |
| Diffusion and Mass Transfer | Can be boosted, facilitating faster transport of molecules within the framework. nih.govarmy.mil |
| Acidity (Lewis and Brønsted) | Can be significantly impacted, altering the surface chemistry of the material. researchgate.net |
| Mechanical & Thermal Stability | Can be reduced if defect concentration is excessively high, but often maintained at moderate levels. researchgate.net |
| Hydrophilicity | Can be increased. researchgate.net |
| Visible Light Absorbance | Can be increased. researchgate.net |
Coordination Chemistry of Zirconium Formate
Zirconium-Formate Ligand Interactions and Coordination Modes
The interaction between zirconium and formate (B1220265) ligands is a critical determinant of the resulting structure of zirconium-based metal-organic frameworks (MOFs). The formate ligand (HCOO⁻), being the smallest carboxylate, exhibits diverse coordination modes due to minimal steric hindrance. unist.ac.kr This allows for the formation of various structural architectures.
In many zirconium-based MOFs, formate ligands act as modulators during synthesis, competing with other organic linkers for coordination sites on the zirconium clusters. mdpi.com This modulation can control the nucleation rate and influence the size and morphology of the resulting crystals. mdpi.com Formate can also be generated in situ from the hydrolysis of solvents like dimethylformamide (DMF) during solvothermal synthesis, providing a convenient source for the ligand. unist.ac.kr
Secondary Building Units (SBUs) in Zirconium Formate Architectures
The structural foundation of most this compound-based materials is the secondary building unit (SBU), a pre-formed molecular cluster that dictates the topology of the resulting framework.
[Zr6O4(OH)4] Cluster Variations and their Connectivity
The most prevalent SBU in zirconium-based MOFs is the hexanuclear cluster with the core formula [Zr₆O₄(OH)₄]¹²⁺. mdpi.comnih.gov This cluster consists of an octahedron of zirconium atoms capped by eight μ₃-oxygen atoms (four from oxo groups and four from hydroxo groups). kuleuven.beresearchgate.net The remaining coordination sites on the zirconium atoms are typically occupied by carboxylate ligands from the organic linkers and, in many cases, by formate ligands.
The connectivity of this SBU can vary significantly, ranging from 3 to 12 connections with surrounding organic linkers. d-nb.info This variability allows for the construction of a wide array of MOF topologies. For example, in the well-known UiO-66, the [Zr₆O₄(OH)₄] cluster is 12-connected, while in MOF-808, it is 6-connected to the primary organic linkers, with the remaining six coordination sites satisfied by formate or other monodentate ligands. researchgate.netacs.orgresearchgate.net
The presence of formate as a modulating or capping ligand can influence the final connectivity of the SBU. For instance, in the synthesis of a 7-connected Zr-MOF, a formate modulator was used to achieve the desired rare topology. d-nb.info The formate ligands can occupy sites that would otherwise be taken by the primary organic linker, thus controlling the dimensionality and porosity of the final structure. In some cases, the [Zr₆O₄(OH)₄] core itself can exhibit disorder, adopting multiple orientations within the crystal lattice, which is crucial for the formation of certain novel architectures. nih.govacs.org
| MOF | SBU Connectivity | Role of Formate | Reference |
|---|---|---|---|
| MOF-808 | 6 | Capping ligand | researchgate.netresearchgate.net |
| NU-5001 | 7 | Modulator | d-nb.info |
| HIAM-4040 | 5 | Capping ligand | rsc.org |
| Zr-formate MOF | - | Primary linker | researchgate.net |
Ligand Exchange Mechanisms Involving Formate
Ligand exchange is a crucial process in the chemistry of this compound, enabling post-synthetic modification of MOFs and influencing their properties. The formate ligands bound to the zirconium SBUs are often labile and can be replaced by other molecules. acs.org This exchange can occur with various species, including other carboxylates, water, hydroxide (B78521), and even peptides. acs.orgresearchgate.netamazonaws.com
The mechanism of exchange typically involves the incoming ligand competing for the coordination sites occupied by formate. mdpi.com For example, in MOF-808, the six equatorial formate ligands can be removed by washing with methanol (B129727) or exchanged with other carboxylates like benzoate (B1203000) through post-synthetic solvent-assisted ligand exchange (SALE). acs.orgacs.org The lability of the formate ligand is highlighted by the fact that its removal can lead to structural collapse at lower temperatures than the decomposition of the main framework. acs.org
DFT calculations have shown that the exchange of formate with other ligands, such as the dipeptide GlyGly, is a thermodynamically feasible process. amazonaws.com The binding of the incoming ligand often occurs in a manner analogous to the coordination of the formate it replaces. amazonaws.com This ability to undergo ligand exchange makes this compound-containing MOFs highly versatile platforms for introducing new functionalities. For instance, the replacement of formate can create defect sites or open metal sites, which can enhance catalytic activity or adsorption properties. rsc.org
Influence of Coordination Environment on Structural and Functional Properties
The coordination environment around the zirconium centers, significantly influenced by the presence and coordination mode of formate ligands, has a profound impact on the structural and functional properties of the resulting materials. The coordination number of zirconium in these clusters is typically high, often eight, achieved through bonding with oxo/hydroxo groups and carboxylate oxygens. researchgate.netscispace.com
Functionally, the coordination environment dictates the material's stability, reactivity, and surface properties. The strong Zr-O bonds contribute to the high thermal and chemical stability of these MOFs. mdpi.com However, the lability of the Zr-formate bond can be exploited for post-synthetic modifications to introduce catalytic sites or other functional groups. acs.orgrsc.org The polarity of the surface, influenced by the terminating ligands like formate and hydroxo groups, can dramatically affect properties such as water vapor sorption. unist.ac.kr Ultimately, the precise control over the coordination chemistry of this compound is a key strategy for designing advanced materials with tailored properties for specific applications. nih.govchinesechemsoc.org
Mechanistic Studies of Zirconium Formate Reactivity
Reaction Mechanisms in Formate (B1220265) Formation (e.g., during Solvothermal Processes)
The formation of zirconium-based structures, including those containing formate, often occurs through solvothermal reactions. These processes involve heating a solution of precursors in a sealed vessel, where the increased temperature and pressure facilitate reactions that might not occur under ambient conditions.
During the solvothermal synthesis of zirconium-based metal-organic frameworks (MOFs), formate is often introduced as a modulator. For instance, in the synthesis of a naphthalene (B1677914) diimide tetracarboxylic acid-based MOF with zirconium, formic acid is added to the reaction mixture of ZrOCl₂·8H₂O and the organic linker in DMF. rsc.org The mixture is then heated, leading to the formation of the crystalline MOF structure. rsc.orgtandfonline.com Similarly, the synthesis of the UiO-66 MOF involves the reaction of ZrOCl₂·8H₂O and benzene (B151609) 1,4-dicarboxylic acid in DMF, often with the aid of a modulator like formic acid, under solvothermal conditions. tandfonline.com The use of non-aqueous solvents in solvothermal synthesis can influence the resulting polymorph of zirconium oxide, with alcoholic solvents often yielding a mix of monoclinic and tetragonal phases. nih.gov
The formation of zirconium formate macrocycles and supercages can also be achieved through straightforward solvothermal methods. acs.org These reactions can involve the in situ generation of formate ligands from other organic molecules, such as amides or esters. acs.org Research has shown that the ubiquitous [Zr₆O₄(OH)₄] unit can be linked by short hydroxo or formate linkers to form novel structures, including a hexameric cycle and a large supercage. acs.org
The mechanism of zirconium oxide nanoparticle formation during solvothermal synthesis has been studied, revealing the presence of an amorphous intermediate. nih.gov This suggests that the reaction may proceed through the partial dissolution and recrystallization of zirconium compounds rather than simple hydrolysis and condensation. researchgate.net
Catalytic Reaction Mechanisms Involving this compound
This compound and related zirconium-based materials play a significant role as catalysts or catalyst supports, particularly in reactions involving carbon dioxide and hydrogen. The formate species is often a key intermediate in these catalytic cycles.
Carbon Dioxide Reduction to Formate
The photocatalytic reduction of carbon dioxide to formate is a promising route for converting a greenhouse gas into a valuable chemical. Zirconium-based MOFs have emerged as effective catalysts for this transformation.
One proposed mechanism involves a "photoreactive capture" pathway. uic.eduglusacgroup.comresearchgate.net In this mechanism, the zirconium-based nodes of the MOF capture CO₂ in the form of Zr-bicarbonates. uic.eduglusacgroup.comresearchgate.netchemrxiv.org The organic linkers in the MOF act as light-harvesting antennas and can store electrons. uic.eduglusacgroup.comresearchgate.net Upon illumination, a ligand-centered excited state is generated, and subsequent reduction by a sacrificial electron donor leads to an intermediate where an electron is stored on the ligand. glusacgroup.com This is followed by a hydrogen atom transfer to generate a formic acid adduct, which then releases formate. glusacgroup.com This mechanism provides a low-energy pathway for CO₂ conversion. uic.eduglusacgroup.com
Another proposed mechanism suggests that photoexcited porphyrin linkers in a MOF can oxidize a sacrificial donor like triethanolamine (B1662121) (TEOA). rsc.orgrsc.org The resulting TEOA radical then transfers a formal hydride to a CO₂ molecule that is activated on a Zr(IV) center, which acts as a Lewis acid. rsc.orgrsc.org DFT calculations have been used to detail this reaction pathway, which includes the coordination of CO₂ to the Zr₆ cluster, the hydrogenation of CO₂, and the release of the formate product. rsc.org
The debate continues regarding the exact role of the zirconium center, with some studies suggesting the reduction of Zr(IV) to Zr(III) as a key step, while others argue against this based on spectroscopic and computational evidence. researchgate.netrsc.org
Hydrogenation Reactions and Formate Intermediates
Zirconium-based catalysts are also crucial in the hydrogenation of CO₂ to methanol (B129727), where formate is a well-established intermediate. The interface between a metal catalyst (like copper or platinum) and a zirconia support is often considered the active site. escholarship.orgroyalsocietypublishing.org
In Cu/ZrO₂ catalysts, it is proposed that CO₂ adsorbs on the zirconia support, while H₂ dissociates on the copper nanoparticles. royalsocietypublishing.org Hydrogen spillover from the copper to the zirconia facilitates the hydrogenation of adsorbed CO₂ to formate. uio.no The formate species at the interface between zirconium and copper are considered to be particularly reactive and are further hydrogenated to methanol. escholarship.org The presence of an india-zirconia interface has also been shown to be essential for the effective stabilization of formate species during CO₂ hydrogenation. acs.org
In platinum-containing zirconium MOFs, such as Pt⊂UiO-67, the interface between the Pt nanoparticles and the Zr₆O₄(OH)₄ clusters is critical for CO₂ activation to formate intermediates. uio.no DFT calculations suggest that different reaction pathways can occur depending on the nature of the platinum surface at the interface. uio.no For instance, on interfaces near Pt-edges, the reaction is believed to proceed via a formate intermediate, leading preferentially to methanol. uio.no
The nature of the zirconia support and the presence of dopants can also influence the reaction mechanism. For example, doping zirconia with metals that are stable in a 2+ or 3+ oxidation state can create oxygen vacancies, which stabilize formate intermediates and lower the energy barriers for key reaction steps. au.dk
Proton Conduction Mechanisms in this compound Systems
Zirconium-based MOFs, including those functionalized with formate, have shown significant promise as proton-conducting materials for applications such as proton-exchange membrane fuel cells (PEMFCs). nih.govacs.orgresearchgate.net The proton conductivity in these materials is highly dependent on their structure and the presence of proton carriers.
Several strategies have been employed to enhance the proton conductivity of Zr-MOFs:
Guest Encapsulation: Introducing guest molecules like imidazole (B134444) or ionic liquids into the pores of the MOF to act as proton carriers. nih.govacs.org
Linker Functionalization: Modifying the organic linkers with acidic functional groups such as –SO₃H or –COOH. nih.govacs.org
Node Functionalization: Introducing moieties like formate or sulfamate (B1201201) to the Zr₆(μ₃-O)₄(μ₃–OH)₄ clusters. nih.govacs.orgresearchgate.net
The intrinsic acidity of the –OH groups on the zirconium clusters in Zr-MOFs allows them to readily generate protons, which are the charge carriers for proton conduction. acs.org The proton transport in these systems is often facilitated by the formation of a hydrogen-bonded network of water molecules within the pores of the MOF. researchgate.netosti.govoaepublish.com This allows for proton hopping via the Grotthuss mechanism. researchgate.netoaepublish.com
For example, the MOF-801, which is composed of Zr₆(μ₃-O)₄(μ₃–OH)₄ nodes and fumarate (B1241708) linkers, exhibits excellent proton conductivity, especially at high relative humidity. nih.govacs.org The conductivity increases with temperature, indicating an activated process. acs.org The incorporation of Zr-MOFs into polymer matrices to form composite membranes has also been shown to enhance proton transfer pathways. oaepublish.com
| Material | Conductivity (S·cm⁻¹) | Conditions | Reference |
|---|---|---|---|
| MOF-808 | 2.14 × 10⁻³ | Room Temperature, 98% RH | nih.govacs.org |
| MOF-808 | 7.58 × 10⁻³ | 315 K, 98% RH | nih.govacs.org |
| MOF-801 | 1.19 × 10⁻³ | 289 K, 98% RH | acs.org |
| MOF-801 | 4.16 × 10⁻³ | 334 K | acs.org |
| MOF-801@PP-60 | 1.84 × 10⁻³ | 325 K, 98% RH | acs.org |
| MFM-300(Cr)·SO₄(H₃O)₂ | 1.26 × 10⁻² | 25 °C, 99% RH | nih.gov |
Mechanistic Insights into Thermally Induced Formate Decomposition
The thermal stability and decomposition of this compound and related compounds are important for their application at elevated temperatures. The decomposition mechanism can be influenced by the structure of the compound and the surrounding atmosphere.
In some perovskite-like formates, thermal decomposition begins with the elimination of cations linked to the anionic [M(HCOO)₃]⁻ framework through hydrogen bonds. mdpi.com This is followed by the release of a formate group. mdpi.com Through a hydrogen transfer, gaseous products like methylamine (B109427) and formic acid can be formed. mdpi.com The formic acid can then decompose further through either decarboxylation (to CO₂ and H₂) or dehydration (to CO and H₂O). mdpi.com
For MOF-808-formate, the structural collapse occurs at a significantly lower temperature than for other members of the MOF-808 family. acs.org This collapse is associated with an endothermic step at around 250 °C, which corresponds to the decomposition of the formate. acs.org It is suggested that this decomposition may be catalyzed by the presence of acidic Zr-metal sites. acs.org
Computational Approaches in Zirconium Formate Research
Density Functional Theory (DFT) Investigations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to zirconium compounds to understand their intrinsic properties.
Electronic Structure and Bonding Analysis
DFT calculations are crucial for understanding the electronic properties and the nature of chemical bonds in zirconium-containing materials. researchgate.netcambridge.org Studies on zirconium-based systems, including those with formate (B1220265) or similar carboxylate linkers, reveal that the electronic structure is a key determinant of the material's chemical reactivity, stability, and optical properties. researchgate.net
Analysis of the electronic density of states (DOS) typically shows that the upper part of the valence band is dominated by the 2p orbitals of oxygen atoms, while the conduction band is primarily formed by the unoccupied 4d orbitals of zirconium. osti.gov This orbital arrangement defines the electronic transitions and the band gap of the material. For instance, DFT calculations on various zirconium oxide polymorphs and MOFs have been used to predict band gaps, which are critical for applications in photocatalysis. osti.gov
The chemical bonding in these systems is characterized by a significant ionic character between the zirconium cations and the oxygen atoms of the formate or other ligands. cambridge.org DFT calculations can precisely model bond lengths and angles, offering a detailed picture of the coordination environment around the zirconium center. rsc.org For example, in the Zr₆O₄(OH)₄ clusters common in many zirconium MOFs, DFT has been used to assign specific Zr-O bond lengths to Zr-O²⁻ and Zr-OH⁻ moieties, which is difficult to resolve with experimental techniques alone. rsc.org These computational insights are vital for interpreting experimental data and understanding structure-property relationships. cambridge.orgrsc.org
| System | Property | Calculated Value | Reference |
|---|---|---|---|
| UiO-66 (Zr-BDC) | Zr-O (O²⁻) bond length | 2.066 Å | rsc.org |
| UiO-66 (Zr-BDC) | Zr-OH bond length | 2.265 Å | rsc.org |
| PCN-136 (Zr-nanographene) | Energy for reduction of bound bicarbonate | 1.10 eV | glusacgroup.com |
| Cu/ZrO₂ Interface | Activation energy for formate (HCOO) formation | +1.2 eV | chemrxiv.org |
| Cu/ZrO₂ Interface | Activation energy for dioxymethylene (H₂COO) formation from formate | ~ +0.5 eV | chemrxiv.org |
Prediction of Reaction Pathways and Energetics
DFT is a powerful tool for mapping out potential reaction pathways and calculating the associated energy changes, providing a blueprint for chemical transformations. rsc.org This is particularly valuable in catalysis, where zirconium-based materials are often employed. For instance, the photocatalytic reduction of carbon dioxide (CO₂) to formate on zirconium MOFs has been extensively studied using DFT. glusacgroup.comrsc.orguic.edu
These studies have elucidated complex reaction mechanisms. One such mechanism, termed "photoreactive capture," involves the Zr-based nodes of the MOF capturing CO₂ as zirconium bicarbonate. glusacgroup.comosti.gov DFT calculations show that this bound bicarbonate can then be reduced to formate with a relatively low energy input. glusacgroup.com Computational modeling has also revealed that the organic linkers in the MOF can play a dual role by absorbing light and storing electrons needed for the catalytic cycle. glusacgroup.comosti.gov
In the context of CO₂ hydrogenation to methanol (B129727) on Cu/ZrO₂ catalysts, DFT has been used to compare competing reaction pathways, such as the formate pathway and the reverse water-gas shift (RWGS) pathway. chemrxiv.orgrsc.orgresearchgate.net Calculations have determined the energetics of key intermediate steps, such as the formation of formate (HCOO) and its subsequent hydrogenation to dioxymethylene (H₂COO). chemrxiv.orgrsc.org These studies often find that formate species bound to the zirconia surface are highly stable, which has led to debate about whether they are key intermediates or simply spectator species that could poison the catalyst. rsc.orgresearchgate.net By calculating activation barriers for each step, DFT helps identify the most likely reaction mechanism under specific conditions. chemrxiv.orgrsc.org
Simulation of Spectroscopic Signatures (e.g., X-ray Diffraction Patterns)
To validate computational models, simulated data can be compared directly with experimental results. DFT can be used to optimize the crystal structure of a material, and from this optimized geometry, spectroscopic signatures like X-ray diffraction (XRD) patterns can be simulated. rsc.orgmdpi.com
For zirconium-based MOFs, researchers have shown that XRD patterns simulated from DFT-optimized structures are in good agreement with experimental patterns. rsc.orgkaust.edu.sa This agreement validates the accuracy of the computational model in representing the real material's average structure. rsc.org This process is not only a validation step but can also aid in structure solution and phase identification from experimental powder diffraction data, especially for new or complex materials like the zirconium-formate macrocycles and supercages reported in recent research. unist.ac.kr Furthermore, DFT calculations have been instrumental in interpreting the results from other spectroscopic techniques, such as ⁹¹Zr solid-state NMR, by correlating the observed spectral parameters with specific local coordination environments around the zirconium atoms. rsc.org
Molecular Dynamics (MD) Simulations
While DFT provides a static, time-independent picture of electronic structure and energetics, Molecular Dynamics (MD) simulations are used to model the movement of atoms and molecules over time. This approach allows for the investigation of dynamic processes, including the effects of temperature and solvent. acs.orgnih.gov
Ion Transport Mechanisms (e.g., Proton and Anion Mobility)
The porous nature of zirconium formate and related MOFs makes them promising candidates for applications involving ion transport, such as in fuel cell membranes or for ion separation. acs.orgnih.gov MD simulations are the primary computational tool for studying the mechanisms of ion movement through these confined nanoscale environments. scu.edu.au
For proton (H⁺) conduction, MD simulations have been used to elucidate the transport mechanism in highly conductive zirconium MOFs. researchgate.netosti.govnih.gov These studies show that proton transport is often facilitated by a network of hydrogen-bonded water molecules confined within the MOF's pores. researchgate.netscispace.com The simulations can distinguish between different transport mechanisms, such as the Grotthuss mechanism (proton hopping along the hydrogen-bond network) and the vehicular mechanism (diffusion of hydronium ions). researchgate.net
MD simulations have also been employed to study the transport of anions, such as chloride (Cl⁻) and fluoride (B91410) (F⁻), through zirconium-based MOF channels. rsc.orgacs.orgnih.gov In a zirconium-formate molecular solid containing KCl, MD simulations revealed that the observed ionic conductivity was primarily due to the translational motion of Cl⁻ ions, assisted by the reorganization of water molecules, while the K⁺ ions remained relatively immobile. rsc.org For fluoride-selective channels made from UiO-66 MOFs, simulations demonstrated that strong binding interactions between F⁻ ions and the zirconium sites within the channel were responsible for the high selectivity over other anions. nih.gov These simulations can calculate key transport properties like ion mobility and provide a molecular-level understanding of the factors controlling ion selectivity and conductivity. scu.edu.au
| System | Property | Finding | Reference |
|---|---|---|---|
| UiO-66-(COOH)₂ | Proton Conductivity | 2.3 x 10⁻³ S cm⁻¹ (at 90 °C, 95% RH) | nih.gov |
| UiO-66-(COOH)₂ | Proton Transport Mechanism | Assisted by H-bonded water network (Grotthuss mechanism) | researchgate.netosti.govscispace.com |
| ZF-3 (this compound with KCl) | Ion Mobility | Cl⁻ ions are mobile, while K⁺ ions are relatively static | rsc.org |
| UiO-66 Channels | Anion Selectivity | High F⁻/Cl⁻ selectivity due to strong F⁻ binding to Zr sites | nih.gov |
| Zr⁴⁺-DFO Complex in Water | Ligand Coordination | Thermally induced disorder leads to an open chelate structure, exposing Zr⁴⁺ to the solvent | acs.orgnih.gov |
Computational Modeling of Defects and their Influence on Material Properties
Zirconium-based metal-organic frameworks (MOFs), such as the UiO-66 series, are known for their exceptional stability, which is partly attributed to the high connectivity of their zirconium-oxo clusters. sci-hub.se A fascinating aspect of these materials is their ability to host a high concentration of defects without losing structural integrity. sci-hub.se Computational modeling is essential for understanding the nature of these defects and their significant impact on the material's properties. rsc.org
The primary types of defects found in zirconium MOFs are missing-linker and missing-cluster vacancies. sci-hub.se Missing-linker defects occur when an organic linker is absent, creating coordination vacancies on adjacent metal clusters. sci-hub.se Missing-cluster defects involve the removal of an entire [Zr6O4(OH)4]¹²⁺ cluster and its associated linkers. sci-hub.se In many cases, modulator molecules like formate are used during synthesis and can remain in the final structure, capping these defective sites. sci-hub.se
Computational modeling, including DFT calculations and MD simulations, helps to elucidate how these defects alter the physicochemical properties of the material. rsc.orgrsc.org For example, defects can be engineered to tune porosity, thermal stability, and mechanical properties. sci-hub.se The introduction of defects typically increases the pore volume and surface area of the MOF, which can enhance gas sorption capacity. sci-hub.se
The influence of defects on mechanical properties has also been a subject of computational study. acs.orgdiva-portal.org In perovskite-type metal-formate frameworks, it has been shown that metal vacancies can reduce the bulk modulus by as much as 30% and induce temperature-driven phase transitions not observed in the non-defective material. acs.orgdiva-portal.org These findings highlight the potential of "defect-engineering" to fine-tune the responsiveness of these materials to external stimuli like pressure and temperature. acs.orgdiva-portal.org While conventional simulation techniques face challenges in modeling defect distribution due to periodic boundary conditions, emerging scale-bridging techniques are being developed to better incorporate defects into computational models. rsc.org
Table 2: Influence of Defects on Zirconium-Based Material Properties
| Defect Type | Computational Method | Influence on Material Properties |
|---|---|---|
| Missing-Linker Vacancy | DFT, MD | Increases pore volume and surface area; alters gas sorption properties; can introduce Lewis and Brønsted acidity; decreases Young's and shear moduli. sci-hub.sersc.orgrsc.org |
| Missing-Cluster Vacancy | DFT, MD | Generates larger cavities and decreases material density; enhances diffusion of reactants and products. sci-hub.sersc.org |
| Metal Vacancy (in metal-formate frameworks) | DFT | Reduces bulk modulus; can induce novel phase transitions; alters response to pressure and temperature. acs.orgdiva-portal.org |
This table summarizes the types of defects commonly modeled in zirconium-based materials and their computationally predicted or verified influence on various physical and chemical properties.
Applications of Zirconium Formate in Advanced Research Domains
Catalysis and Photocatalysis
The catalytic potential of zirconium-based materials, including those involving formate (B1220265) linkers or intermediates, is a rapidly expanding field of study. Their structural tunability and high surface areas are key attributes for developing efficient catalytic systems.
Zirconium-based MOFs often utilize formate ions as linkers or intermediates that can be removed to create catalytically active sites. For instance, in the MOF-808 structure, six bridging formate ions connect two zirconium atoms within the cluster. researchgate.net These formate linkers can be eliminated through solvent washing or mild thermal treatment, which results in two coordination vacancies on each Zr⁴⁺ site. researchgate.netmdpi.com One of these vacancies is occupied by a hydroxyl group to maintain charge neutrality, while the other can be a coordination vacancy or be occupied by an adsorbed water molecule. mdpi.com This process is crucial as it generates open metal sites that can act as Lewis acid centers, enhancing the catalytic performance of the material. ugent.be
In some catalytic processes, such as the photo-thermal hydrogenation of CO2, formate species are identified as key intermediates. Studies on Ru@ZrO₂ catalysts derived from UiO-66 MOFs have shown that the formate pathway is predominant at temperatures below 300 °C. mdpi.com The formation of these formate species is linked to the presence of Lewis basic oxygen vacancies on the zirconia surface. mdpi.com
Zirconium-based MOFs have emerged as promising photocatalysts for the reduction of carbon dioxide into valuable chemicals like formate. rsc.orgrsc.org The high surface area of these materials facilitates CO2 adsorption, a critical step for efficient conversion. rsc.org
A notable example is the zirconium MOF NNU-28, which is constructed using a visible-light-responsive organic ligand. rsc.orgacs.orgresearchgate.net This material demonstrates high efficiency for the visible-light-driven reduction of CO2 to formate, with a formation rate of 183.3 μmol h⁻¹ mmolMOF⁻¹. rsc.orgresearchgate.net Research indicates that both the inorganic Zr₆ oxo cluster and the organic ligand contribute to this high photocatalytic activity. rsc.orgresearchgate.net Another study reported that a water-stable naphthalene (B1677914) diimide tetracarboxylic acid-based zirconium MOF could produce formate at a rate of 38 μmol g⁻¹ h⁻¹. rsc.org
The photocatalytic mechanism in Zr-MOFs involves light capture, photoinduced electron-hole separation and transfer, and subsequent redox reactions. acs.org Strategies to enhance this process include bandgap engineering and morphology tailoring. acs.org
The deliberate introduction of defects into the structure of zirconium-based MOFs, such as UiO-66, has been shown to significantly enhance their catalytic activity. rsc.orgrsc.orgacs.org These defects, which can be missing linkers or clusters, create open and unsaturated metal sites that can act as Lewis or Brønsted acid sites, thereby serving as active centers for catalysis. ugent.beacs.orgncku.edu.tw
Defect engineering allows for the tuning of the material's properties to optimize performance for specific applications. rsc.orgrsc.org For example, increasing the number of defects can lead to higher reactivity and improved mass diffusion within the framework. ugent.beacs.org The introduction of defects can be controlled by modifying synthesis conditions, such as the temperature. ugent.be These defective MOFs bridge the gap between homogeneous and heterogeneous catalysis by providing well-defined, accessible active sites within a solid framework. ugent.be
Adsorption and Separation Phenomena
The porous nature and tunable surface chemistry of zirconium formate-based materials make them excellent candidates for adsorption and separation applications, particularly for water vapor and various gases.
This compound-based macrocycles and supercages have demonstrated distinctive and selective sorption behavior for water vapor. nih.govacs.org The synthesis of these materials can be achieved through the in situ hydrolysis of DMF solvent, which produces the necessary formate linkers. nih.govacs.orgresearchgate.net
The water vapor sorption characteristics are highly dependent on the crystal packing and the polarity of the surface. nih.govacs.orgacs.org For instance, the material designated as ZF-2 exhibits type II adsorption behavior, characterized by unrestricted monolayer-multilayer adsorption, which is advantageous for dehumidifying systems in humid climates. acs.org In contrast, ZF-3 shows saturation at high relative humidity, typical of microporous materials. acs.org The high heat of water adsorption is a consequence of the highly polar surface and flexible crystal packing. nih.govacs.orgacs.org The reversibility of water adsorption has been confirmed through cyclic measurements, demonstrating their potential for practical applications. nih.govacs.orgacs.org
| Material | Adsorption Behavior | Key Features | Potential Application |
|---|---|---|---|
| ZF-2 | Type II Isotherm (Unrestricted multilayer adsorption) | Highly polar surface, flexible crystal packing | Dehumidification in hot and humid climates |
| ZF-3 | Saturation at high relative humidity | Cage-like void structure | Applications requiring controlled water uptake |
Zirconium-based MOFs, including those with formate components, are extensively studied for their gas adsorption properties, particularly for CO2 capture and separation. A zirconium-based microporous MOF constructed with formic acid, termed Zr-FA, has shown excellent performance in the selective separation of CO2 from methane (B114726) (CH₄) and nitrogen (N₂). rsc.org The narrow pore size of approximately 3.4 Å in Zr-FA is a key factor in its molecular sieving capabilities, allowing it to effectively block the diffusion of larger CH₄ and N₂ molecules. rsc.org
The adsorption of CO2 in these materials is often facilitated by electrostatic interactions and weak hydrogen bonding with the formic acid ligands. rsc.org Breakthrough experiments with Zr-FA have demonstrated significant CO2 capturing productivity from CO₂/CH₄ and CO₂/N₂ gas mixtures. rsc.org
Studies on various Zr-based MOFs have compared their affinities for CO2. For instance, MIP-202 exhibits a high affinity for CO2, which is attributed to the presence of amino functional groups and extra-framework anions. nih.govnih.govresearchgate.net In contrast, MOF-801 and a muconate-based Zr MOF show lower affinities. nih.govnih.govresearchgate.net Functionalization of MOFs, such as modifying MOF-808 with ethylenediaminetetraacetic acid (EDTA) and subsequent reduction, can dramatically increase CO₂/N₂ selectivity. researchgate.net
| Material | CO2 Uptake/Affinity | CO2/N2 Selectivity (IAST) | Contributing Factors |
|---|---|---|---|
| Zr-FA | High (72.4 cm³ cm⁻³) | High (Molecular Sieving) | Narrow pore size (~3.4 Å) |
| MIP-202 | High affinity (-50 kJ·mol⁻¹) | Not specified | Amino functional groups |
| MOF-808 | - | 40 | Baseline material |
| MOF-808-EDTA-ED-R | High | 197 | Amine functional groups after reduction |
Influence of Porous Structure on Adsorption Selectivity
The porous nature of materials derived from this compound, particularly in the form of metal-organic frameworks (MOFs), is fundamental to their application in selective adsorption. These materials possess uniform, tunable pore sizes and specific functional groups that enhance both adsorption capacity and selectivity. nih.gov
The selective sorption behavior of zirconium-formate-based structures has been demonstrated in various contexts. For instance, zirconium-formate macrocycles and supercages exhibit distinctive and selective sorption of water vapor. rsc.org This selectivity is attributed to the highly polar surface and flexible crystal packing of the molecular structure. rsc.org The interaction is strong, leading to a high heat of water adsorption, yet the process is reversible, allowing for cycles of uptake and regeneration. rsc.org
In more complex zirconium-carboxylate frameworks, such as the zirconium fumarate (B1241708) MOF-801, the porous structure allows for selective gas adsorption. By introducing different functional groups into the linker, the CO2/N2 adsorption selectivity can be tuned. For example, fluorinated analogues of MOF-801 show an increased affinity for CO2, which is beneficial for carbon capture applications. osti.gov Similarly, the MOF-808, which features Zr₆ nodes, demonstrates high selectivity in separating fructose (B13574) from glucose. mdpi.com The larger pore size of MOF-808, combined with an increased number of zirconium open metal sites, enhances the selectivity of the pore environment, effectively excluding the larger glucose molecule while adsorbing fructose with a high capacity of 362 mg g⁻¹. mdpi.com
The key factors influencing adsorption selectivity in these porous structures are the size and geometry of the pores, the chemical nature of the framework surface, and the presence of open metal sites that can act as specific binding locations for target molecules. nih.govmdpi.comsemanticscholar.org
| Material | Target Adsorbate(s) | Selectivity Principle | Reference |
|---|---|---|---|
| Zirconium-Formate Macrocycles | Water Vapor | High polarity of framework surface and structural flexibility. | rsc.org |
| MOF-808 (Zr-fumarate) | Fructose over Glucose | Pore size and abundant Zr open metal sites create a selective binding environment. | mdpi.com |
| Fluorinated MOF-801 (Zr-fumarate) | CO₂ over N₂ | Introduction of fluorinated linkers increases thermodynamic affinity for CO₂. | osti.gov |
Precursor Chemistry for Advanced Materials Synthesis
This compound serves as a valuable precursor in the synthesis of advanced zirconia (ZrO₂) materials. Its organic component, the formate ligand, can be removed through thermal treatment (calcination), leaving behind a pure zirconium oxide ceramic whose properties are influenced by the precursor's structure and the processing conditions.
While specific studies detailing this compound as a direct precursor for zirconia nanoparticles are not abundant, the thermal decomposition of zirconium carboxylates, in general, is a well-established method for producing zirconia powders and nanoparticles. osti.govresearchgate.netresearchgate.net this compound, as the simplest zirconium carboxylate, follows this chemical principle.
The process involves the thermal decomposition, or pyrolysis, of the zirconium carboxylate precursor. osti.gov Heating the precursor in a controlled atmosphere causes the organic formate ligands to decompose and volatilize, while the zirconium atoms oxidize to form zirconium dioxide (ZrO₂). The final product of this thermolysis is ZrO₂. osti.gov Research on various zirconium carboxylates, such as propionate, pivalate, and mandelate, shows that zirconia can be prepared at relatively low temperatures (<450°C). researchgate.net The characteristics of the resulting zirconia nanoparticles, including their crystal phase (monoclinic, tetragonal, or cubic), size, and degree of agglomeration, are highly dependent on several factors:
The nature of the carboxylate precursor : The structure and decomposition behavior of the organic ligand influence the process. researchgate.net
Calcination Temperature and Atmosphere : The temperature profile during heating directly affects the crystallinity, phase composition, and grain size of the final zirconia nanoparticles. mdpi.comnih.gov For instance, calcining a Zr-based MOF precursor (UiO-66) at 600°C yields tetragonal ZrO₂, while higher temperatures can lead to the more stable monoclinic phase. nih.gov
Presence of Surfactants or Capping Agents : These can be used during synthesis to control particle size and prevent aggregation. nih.gov
This precursor-based approach is a versatile route for producing zirconia nanoparticles for various applications, leveraging the clean decomposition of organic salts like this compound. nih.gov
Hierarchically porous materials, which contain pores on multiple length scales (micro-, meso-, and macropores), are highly desirable for applications in catalysis, filtration, and energy storage due to enhanced mass transport and high surface area. mdpi.com this compound and related compounds can be used as precursors to create such complex zirconia structures, often by employing a sacrificial template strategy.
One advanced method involves using a zirconium-based metal-organic framework (MOF) as both the zirconium source and a self-sacrificing template. This compound can be used to construct MOF structures. rsc.org Upon calcination, the organic formate linkers are burned away, and the zirconium oxide nodes sinter together. nih.gov This process can generate a porous zirconia replica of the original MOF crystal structure. If the calcination is performed under an inert atmosphere, a porous zirconia-carbon composite is formed. nih.gov The surface area and pore structure of the final material are directly influenced by the calcination temperature. nih.gov
For example, the calcination of the Zr-MOF UiO-66, which is built from zirconium clusters and terephthalate (B1205515) linkers (a dicarboxylate), results in the collapse of the MOF structure at 600°C and the formation of tetragonal ZrO₂ nanoparticles, creating porosity in the material. nih.gov By carefully controlling this process, a hierarchical pore system can be engineered. Another approach involves creating a hierarchically porous Zr-MOF first and then converting it to porous zirconia, or using the MOF directly. A template-free etching method using H₂O₂ on a Zr-MOF@silica composite has been shown to create hierarchical pores up to 9 nm, significantly improving mass transfer properties. tandfonline.com
Other methods for creating porous zirconia, while not always starting from this compound specifically, illustrate the general principles. These include using biotemplates like bacterial cellulose (B213188) mdpi.comscielo.br or polymer templates such as PMMA that are infiltrated with a zirconium precursor and later removed by heating.
Ion Conduction and Related Electrochemical Applications
This compound and its derivatives are gaining attention for their potential in electrochemical applications, particularly as solid-state ion conductors. researchgate.netresearchgate.net The ordered arrangement of atoms in these crystalline materials can provide defined pathways for ion diffusion, a critical property for electrolytes in batteries and fuel cells. nih.gov
A notable example is a zirconium-formate molecular solid containing potassium chloride (KCl) ion pairs, designated ZF-3. researchgate.netresearchgate.net This material exhibits superionic conduction, with its ionic conductivity being highly sensitive to humidity. researchgate.net Molecular dynamics simulations have revealed that the conduction mechanism is water-assisted. researchgate.netresearchgate.net Water molecules facilitate the rapid reorganization and translational motion of chloride (Cl⁻) ions through the material's pores, while the larger potassium (K⁺) ions remain relatively stationary. researchgate.net This selective ion transport highlights the potential for designing specialized solid electrolytes.
| Temperature (K) | Ionic Conductivity (S·cm⁻¹) | Reference |
|---|---|---|
| 298 | 1.1 x 10⁻⁴ | researchgate.net |
| 363 | 1.2 x 10⁻² | researchgate.net |
Beyond this specific compound, the broader class of zirconium-based MOFs has been extensively studied for ion conduction. nih.govnih.gov One strategy to enhance proton (H⁺) conductivity in these frameworks is the functionalization of the zirconium cluster nodes with moieties like formate. nih.gov These functional groups can alter the local chemical environment to facilitate proton transport. Zirconium-based MOFs are particularly attractive for these applications due to their exceptional chemical and thermal stability. nih.govnih.gov
The electrochemical utility of Zr-MOFs also extends to energy storage. Electrodes made from Zr-MOFs have been investigated and shown to exhibit battery-like behavior, with distinct oxidation and reduction peaks in cyclic voltammetry studies. These materials can achieve high specific capacity and demonstrate long-term stability, indicating their potential for use in next-generation energy storage devices.
Q & A
Q. What computational methods validate the proposed topology of novel this compound MOFs?
- Methodological Answer: Combine Powder XRD pattern indexing (e.g., using DASH software) with Rietveld refinement. Pair this with Grand Canonical Monte Carlo (GCMC) simulations to predict gas adsorption capacities. Discrepancies >5% between experimental and simulated data warrant re-evaluation of proposed unit cell parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
